molecular formula C15H19NO3 B13917272 cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Cat. No.: B13917272
M. Wt: 261.32 g/mol
InChI Key: DGLPAZXUZQTODL-UHFFFAOYSA-N
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Description

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one: is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the condensation of a suitable oxetane precursor with an amine, followed by cyclization under acidic conditions . Another approach involves the use of Reformatsky reagents, which react with imines to form spirocyclic β-lactams .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or to reduce any ketone or aldehyde functionalities.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one is unique due to the presence of the benzyloxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance binding interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

InChI

InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)

InChI Key

DGLPAZXUZQTODL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC(=O)CO2)COCC3=CC=CC=C3

Origin of Product

United States

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